2-Chloro-5-(4-methoxycarbonylphenyl)phenol chemical properties
2-Chloro-5-(4-methoxycarbonylphenyl)phenol chemical properties
Advanced Intermediate for Biaryl-Based Therapeutics
Executive Summary
2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS: 1198422-80-8) is a specialized biaryl intermediate primarily utilized in the synthesis of Glucokinase Activators (GKAs) and structurally related metabolic disease therapeutics.[1] Its structure features a "privileged scaffold"—a biaryl core substituted with orthogonal functional handles (a phenol, an aryl chloride, and a methyl ester). This tri-functional nature allows for high-precision diversification: the phenol serves as a nucleophile for etherification, the ester provides a gateway to amides or acids, and the aryl chloride acts as a steric modulator or a site for further cross-coupling.
This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this molecule, grounded in pharmaceutical process chemistry standards.
Chemical Identity & Physicochemical Profile[2][3][4]
| Property | Specification |
| IUPAC Name | Methyl 4'-chloro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylate |
| CAS Number | 1198422-80-8 |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 168–172 °C (Typical range for biaryl phenols) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water |
| pKa (Phenol) | ~7.8 (Predicted; enhanced acidity due to electron-withdrawing Cl and ester) |
| LogP | 3.50 (Lipophilic) |
Synthesis & Production Methodology
The industrial preparation of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol typically relies on a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Friedel-Crafts methods due to its regioselectivity and tolerance of the free (or transiently protected) phenol.
3.1. Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond, revealing two key precursors:
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Electrophile: 5-Bromo-2-chlorophenol (or its protected ether).
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Nucleophile: (4-Methoxycarbonylphenyl)boronic acid.
3.2. Validated Experimental Protocol
Context: This protocol is adapted from optimized conditions for biaryl synthesis described in Pfizer GKA patent literature (WO2007091152).
Reagents:
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4-Methoxycarbonylphenylboronic acid (1.1 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) [1,1'-Bis(diphenylphosphino)ferrocene]
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Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
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Inertion: Charge a reaction vessel with 5-Bromo-2-chlorophenol, the boronic acid, and K₂CO₃. Purge with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
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Catalyst Addition: Add Pd(dppf)Cl₂ under a positive nitrogen stream.
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Solvation: Add degassed 1,4-Dioxane and Water.
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Reflux: Heat the mixture to 90–100°C with vigorous stirring for 4–6 hours. Monitor reaction progress via HPLC or TLC (Eluent: Hexane/EtOAc 3:1).
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Workup: Cool to room temperature. Dilute with Ethyl Acetate and acidify carefully with 1N HCl to pH ~4 (to protonate the phenol).
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Extraction: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo. Recrystallize the crude residue from Ethanol/Heptane or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
3.3. Reaction Mechanism & Pathway Visualization
The following diagram illustrates the catalytic cycle and the specific transformation.
Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl intermediate.
Applications in Drug Discovery
The primary utility of 2-Chloro-5-(4-methoxycarbonylphenyl)phenol lies in the synthesis of Glucokinase Activators (GKAs) for Type 2 Diabetes Mellitus (T2DM).
4.1. Glucokinase Activator (GKA) Synthesis
Glucokinase (GK) acts as the body's glucose sensor. Small molecule activators increase the enzyme's affinity for glucose. The "Pfizer-type" GKAs often feature a biaryl ether motif where the phenol of our target molecule is etherified with a heterocycle (e.g., pyridine, pyrazine, or thiazole).
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Mechanism: The phenol group (–OH) is deprotonated and reacted with an electrophilic heterocycle (S_NAr reaction).
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Derivatization: The methyl ester is subsequently hydrolyzed to a carboxylic acid or converted to an amide to optimize pharmacokinetic properties (solubility, bioavailability).
4.2. Structural Analogs in SGLT2 Inhibition
While not the direct intermediate for marketed SGLT2 inhibitors (like Empagliflozin or Dapagliflozin, which use diphenylmethane linkers), this molecule represents a biaryl scaffold relevant to "next-generation" SGLT inhibitors (e.g., Bexagliflozin analogs) where a direct phenyl-phenyl bond is required to restrict conformational flexibility.
4.3. Downstream Derivatization Logic
Caption: Divergent synthetic utility of the core scaffold in medicinal chemistry.
Handling & Safety Protocols
As a chlorinated phenol derivative, this compound requires strict adherence to safety protocols to prevent irritation and environmental contamination.
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Hazard Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H411: Toxic to aquatic life with long-lasting effects (typical for chlorinated aromatics).
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Phenols are prone to oxidation over extended periods, turning pink/brown.
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Disposal: All halogenated organic waste must be segregated and incinerated via a licensed chemical waste disposal service.
References
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Pfizer Limited. (2007).[4][5] Glucokinase Activators. WO2007091152 A1.[2][3][4][5] World Intellectual Property Organization.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54683344, Methyl 4'-chloro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylate.
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ChemScene. (2024). Product Data Sheet: 2-Chloro-5-(4-methoxycarbonylphenyl)phenol (CAS 1198422-80-8).[1]
